2-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-ethyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-2-11(9(12)7-10)8-3-5-13-6-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMJZFMPRFMQFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a synthetic compound characterized by its unique structural features, including a chloro group, an ethyl group, and a tetrahydro-2H-thiopyran moiety. This compound has attracted attention in the fields of chemistry and biology due to its potential biological activities, particularly in antimicrobial and anticonvulsant properties.
- Chemical Formula : C₉H₁₄ClN₃OS
- CAS Number : 2092547-54-9
- Molecular Weight : 219.74 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with N-ethyl tetrahydro-2H-thiopyran-4-amine. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Boulkeroua et al. demonstrated that this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Anticonvulsant Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticonvulsant effects. A pharmacological study assessed its efficacy in animal models of epilepsy, where it was found to significantly reduce seizure frequency and duration. The mechanism of action appears to involve modulation of GABAergic neurotransmission, enhancing inhibitory signals in the central nervous system.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Electrophilic Nature : The chloro group acts as an electrophile, allowing the compound to interact with nucleophilic sites on proteins and enzymes.
- Hydrophobic Interactions : The tetrahydro-2H-thiopyran ring can fit into hydrophobic pockets within proteins, potentially altering their conformation and function.
Table 1: Summary of Biological Activities
Case Study: Evaluation of Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated using standard disk diffusion methods against a panel of bacterial strains. The results indicated that the compound exhibited a zone of inhibition ranging from 15 mm to 25 mm, depending on the bacterial species tested.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential studies include:
- In Vivo Studies : To assess the therapeutic potential in clinical settings.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance efficacy or reduce toxicity.
- Combination Therapies : Exploring synergistic effects with existing antibiotics or anticonvulsants.
Comparison with Similar Compounds
Key Differences and Trends
Substituent Effects on Reactivity and Solubility: The thiopyran ring in the target compound introduces sulfur, which enhances nucleophilicity compared to the oxygen-containing pyran analog . This may improve binding to biological targets (e.g., enzymes or receptors) but reduce stability under oxidative conditions. Ethyl vs.
Synthetic Efficiency: Shorter reaction times (30 min, ) correlate with higher yields (85%) compared to longer reflux protocols (6 h, ), suggesting that solvent choice (ethanol vs. acetonitrile) and base (sodium acetate vs. triethylamine) impact reaction efficiency.
Thermal Stability: Substituted quinoxaline derivatives () exhibit higher melting points (230–232°C) due to aromatic stacking and hydrogen bonding, whereas aliphatic substituents (e.g., ethyl, thiopyran) likely lower melting points.
Biological and Industrial Applications :
- Acetochlor () is a commercial herbicide, highlighting the agrochemical relevance of chloroacetamides. The target compound’s thiopyran group may confer unique bioactivity, such as antifungal or anticancer properties, though this requires validation .
Research Findings and Implications
- Sulfur vs. This contrasts with the pyran analog (), which may exhibit different pharmacokinetic profiles .
- Synthetic Challenges : Alkylation of secondary amines with chloroacetamides (e.g., ) often requires precise stoichiometry to avoid di-alkylation byproducts. Excess sodium acetate or triethylamine aids in neutralizing HCl byproducts, improving yields .
- Unanswered Questions : The target compound’s exact melting point, solubility, and bioactivity data are absent in the provided evidence, underscoring the need for further experimental characterization.
Preparation Methods
Nucleophilic Substitution Using Chloroacetyl Chloride
One classical method involves reacting chloroacetyl chloride with N-ethyl tetrahydrothiopyran-4-amine under basic conditions to form the target amide. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride.
- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
- Base: Triethylamine or other organic bases are used to scavenge the hydrochloric acid byproduct.
- Workup: The reaction mixture is quenched with water, extracted, and purified by crystallization or chromatography.
This method yields the 2-chloroacetamide derivative with high regioselectivity and moderate to good yields.
Alkylation of N-ethyl-tetrahydrothiopyran Amine with 2-chloroacetamide Derivatives
Alternatively, the compound can be prepared by alkylation of N-ethyl-tetrahydrothiopyran amine with 2-chloroacetamide or its activated derivatives.
- Reagents: 2-chloroacetamide or ethyl 2-chloroacetate derivatives.
- Conditions: Typically, the reaction is carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures (50–80 °C).
- Base: Potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate nucleophilic substitution.
- Purification: The crude product is purified by extraction and recrystallization.
This method is advantageous for its simplicity and the availability of starting materials.
One-Pot Synthesis via Amide Coupling Agents
Recent advances include the use of coupling agents such as propylphosphonic anhydride to facilitate amide bond formation between chloro-substituted acetic acid derivatives and the tetrahydrothiopyran amine.
- Procedure: The amine and chloroacetic acid derivative are stirred with the coupling agent and a base (e.g., triethylamine) in dichloromethane at room temperature.
- Advantages: This method avoids the use of acid chlorides, reducing side reactions and improving yields.
- Example: Similar procedures have been reported for related acetamide compounds with sulfur-containing rings, providing moderate yields and high purity.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution with chloroacetyl chloride | Chloroacetyl chloride, N-ethyl tetrahydrothiopyran amine, base (e.g., triethylamine) | 0–5 °C, inert solvent (DCM, THF) | High regioselectivity, well-established | 60–80 | Requires careful temperature control |
| Alkylation with 2-chloroacetamide derivatives | 2-chloroacetamide or ethyl 2-chloroacetate, base (K2CO3, NaH), DMF/DMSO | 50–80 °C, polar aprotic solvent | Simple, readily available reagents | 50–70 | May require purification to remove side products |
| One-pot amide coupling with coupling agents | Chloroacetic acid derivative, tetrahydrothiopyran amine, propylphosphonic anhydride, base | Room temperature, CH2Cl2 | Avoids acid chlorides, cleaner reaction | 65–75 | Modern, mild conditions, scalable |
Research Findings and Optimization Notes
- Temperature control is critical in nucleophilic substitution to prevent side reactions such as hydrolysis or over-alkylation.
- Base selection influences the reaction rate and purity; organic bases like triethylamine are preferred for acid chloride methods, while inorganic bases suit alkylation routes.
- Solvent choice affects solubility and reaction kinetics; dichloromethane and tetrahydrofuran are common for acid chloride methods, whereas DMF is favored for alkylation.
- Purification techniques such as recrystallization from ethyl acetate or chromatography ensure removal of unreacted starting materials and byproducts.
- Recent synthetic improvements focus on one-pot methods using coupling agents to enhance yield and reduce hazardous reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
